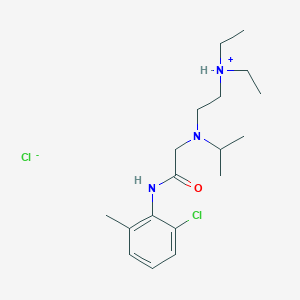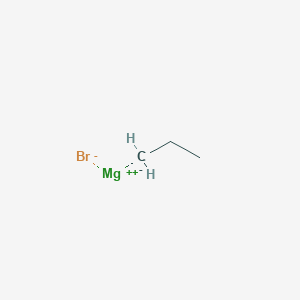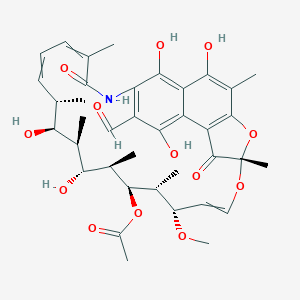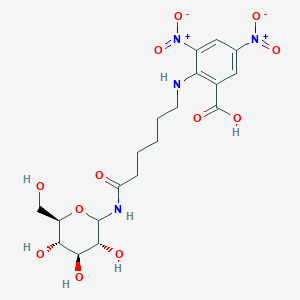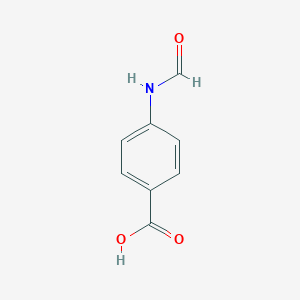
4-Formamidobenzoic acid
Overview
Description
Synthesis Analysis
4-Formamidobenzoic acid synthesis can involve direct amidation processes or cascade annulation reactions. For instance, a novel method for the direct amidation of azoles with formamides under metal-free conditions involves using tert-butyl perbenzoate (TBPB) as an oxidant. This process generates products in good yields through direct dehydrogenative cross-coupling of formamides and azoles (He et al., 2011). Another approach utilizes cobalt-catalyzed conditions to functionalize the C-H bond ortho to the amino group in anilines, using hypervalent iodine(III) as both an oxidant and a Lewis acid for synthesizing 2-aminobenzoxazoles, indicating a potential pathway for 4-Formamidobenzoic acid synthesis (Long et al., 2023).
Molecular Structure Analysis
The molecular structure of 4-Formamidobenzoic acid reveals significant insights into its chemical behavior. Studies utilizing vibrational spectroscopy have detailed the structure of 4-Aminobenzoic acid (a related compound) highlighting the importance of protonation sites and isomeric forms, which can be extrapolated to understand the structural nuances of 4-Formamidobenzoic acid (Khuu et al., 2020).
Chemical Reactions and Properties
4-Formamidobenzoic acid engages in various chemical reactions, demonstrating its versatility. For instance, its derivatives have been explored for potential applications as ultraviolet light absorbers, showcasing its functional group reactivity and stability under different conditions (Wang et al., 2019). The compound's ability to participate in copper-catalyzed tandem C−H/N−H activation and cyclization processes to synthesize 4(3H)‐quinazolinone derivatives further illustrates its chemical reactivity and potential for creating pharmacologically relevant structures (Sun et al., 2019).
Physical Properties Analysis
The physical properties of 4-Formamidobenzoic acid, such as solubility, melting point, and crystalline structure, are crucial for its application in material science and pharmaceuticals. Research on the solubilities of related compounds in various solvents across a wide temperature range provides valuable data for understanding the solubility behavior of 4-Formamidobenzoic acid in different media, which is essential for its processing and formulation (Sun, Qu, & Zhao, 2010).
Chemical Properties Analysis
The chemical properties of 4-Formamidobenzoic acid, including its reactivity with various chemical reagents, potential for forming derivatives, and role in synthesis pathways, are of significant interest. The compound's involvement in oxidative Ugi reactions with molecular oxygen, for instance, showcases its reactivity and potential in synthesizing complex molecules for drug discovery and material science applications (Dong et al., 2019).
Scientific Research Applications
Bioproduct Synthesis : 4-Hydroxybenzoic acid (4-HBA), a related compound, is a promising intermediate for producing value-added bioproducts like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol. These compounds have potential applications in food, cosmetics, pharmacy, and as fungicides (Wang et al., 2018).
Anticancer Activity : 4-(acylaminomethyl)benzamides, which include derivatives of 4-formamidobenzoic acid, have shown potential anticancer activity, although in vivo testing is necessary for confirmation (Schlitzer et al., 2000).
Diuretic Potency : Compounds like 3,4-disubstituted 5-formamido and 5-acetamidobenzoic acids have been found to possess considerable diuretic potency, suggesting new avenues for diuretic drug development (Feit & Tvaermose Nielsen, 1977).
Anticoccidial Activity : Derivatives such as 4-amino-2-ethoxybenzoic acid have shown potent anticoccidial activity, indicating potential for treating parasitic infections (Rogers et al., 1964).
Chemical Synthesis : Research has demonstrated effective synthesis methods for compounds like 4(3H)-quinazolinone using 4-formamidobenzoic acid derivatives under microwave irradiation, enhancing chemical synthesis efficiency (Zeng, 2003).
UV-Resistant Materials : Substituted formamidines, which can be derived from 4-formamidobenzoic acid, exhibit promising ultraviolet light absorbance and fluorescence properties. This suggests potential applications in UV-resistant plastics and coatings (Wang et al., 2019).
Photocatalysis : Studies on heterojunctions like Cu2O/TiO2 and Bi2O3/TiO2, which can be synthesized using derivatives of 4-formamidobenzoic acid, have shown potential in water decontamination through visible light-induced oxidation processes (Bessekhouad et al., 2005).
Safety And Hazards
Future Directions
Future research efforts should be directed towards the development of oxidative systems that enable a safe and sustainable conversion of lignin with high product yield and selectivity, straightforward recyclability of catalyst and solvent, minimal solvent loss, and easy isolation of products . Other future directions include simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .
properties
IUPAC Name |
4-formamidobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-9-7-3-1-6(2-4-7)8(11)12/h1-5H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCGPWAZRMLTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283150 | |
| Record name | 4-(formylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formamidobenzoic acid | |
CAS RN |
28533-43-9 | |
| Record name | 28533-43-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(formylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



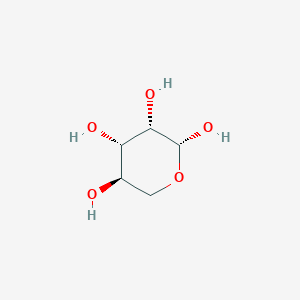



![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)
![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)
